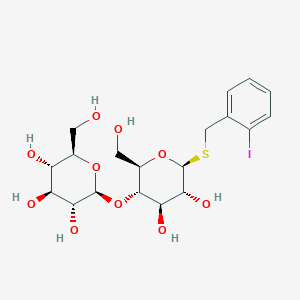

Ibtc ligand

Description

Structure

3D Structure

Properties

CAS No. |

130421-98-6 |

|---|---|

Molecular Formula |

C19H27IO10S |

Molecular Weight |

574.4 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2-iodophenyl)methylsulfanyl]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C19H27IO10S/c20-9-4-2-1-3-8(9)7-31-19-16(27)14(25)17(11(6-22)29-19)30-18-15(26)13(24)12(23)10(5-21)28-18/h1-4,10-19,21-27H,5-7H2/t10-,11-,12-,13+,14-,15-,16-,17-,18+,19+/m1/s1 |

InChI Key |

JOXGWIRIPPTAJL-KQDSVYJTSA-N |

SMILES |

C1=CC=C(C(=C1)CSC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)I |

Isomeric SMILES |

C1=CC=C(C(=C1)CS[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)I |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)I |

Synonyms |

2-iodobenzyl-1-thiocellobioside IBTC ligand o-iodobenzyl-1-thio-beta-cellobioside |

Origin of Product |

United States |

Synthetic Methodologies and Routes for Imidazole Bisthiocarbohydrazone Ibtc Ligands

Classical Approaches for the Synthesis of Thiosemicarbazone and Bisthiosemicarbazone Ligand Scaffolds

The synthesis of thiosemicarbazone and bisthiosemicarbazone ligands is generally straightforward, primarily relying on a condensation reaction. nih.gov This classical approach involves the reaction of a thiosemicarbazide (B42300) with an appropriate aldehyde or ketone. nih.gov The versatility of this method allows for the creation of a wide array of thiosemicarbazone structures by simply varying the carbonyl and thiosemicarbazide precursors.

For the synthesis of bis(thiosemicarbazone) ligands, dicarbonyl compounds are reacted with two equivalents of a thiosemicarbazide. nih.gov However, this can sometimes lead to the formation of mixed bis(thiosemicarbazone) pro-ligands and cyclic by-products. researchgate.net A stepwise approach can be employed to create dissymmetric bis(thiosemicarbazones), where a mono(thiosemicarbazone) is first isolated and then reacted with a different thiosemicarbazide under more forcing conditions. researchgate.net The synthesis of the dicarbonyl precursors themselves is a critical step, with methods like the oxidation of substituted acetophenones using selenium dioxide being a common, albeit toxic, approach. researchgate.net An alternative, less hazardous method involves a modified Kornblum method. researchgate.net

The reaction conditions for these syntheses are often mild, typically carried out in a suitable solvent like ethanol (B145695) or DMF, sometimes with the addition of an acid catalyst. nih.govacs.org The products can often be purified by recrystallization. researchgate.net

Specific Synthetic Pathways for Imidazole (B134444) Bisthiocarbohydrazone (IBTC)

The synthesis of imidazole bisthiocarbohydrazone (IBTC) ligands specifically involves the incorporation of an imidazole ring into the bisthiosemicarbazone framework. This is typically achieved by using an imidazole-based dicarbonyl compound as a starting material. A common precursor is a 1,2-dicarbonyl compound which can be condensed with a thiosemicarbazide. researchgate.net

One of the foundational methods for creating the imidazole core itself is the Debus–Radziszewski imidazole synthesis, which is a multi-component reaction involving a 1,2-dicarbonyl, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.org Various modifications of this and other methods allow for the synthesis of functionalized imidazoles, such as those with aldehyde groups necessary for the subsequent condensation with thiosemicarbazides. core.ac.ukorganic-chemistry.org For instance, 2-phenylimidazole-4-carboxaldehyde can be synthesized and then used in reactions to form imidazole-based ligands. nih.gov

The final step in forming the IBTC ligand involves the condensation of the imidazole dicarbonyl with two equivalents of a suitable thiosemicarbazide or a related carbohydrazide (B1668358) derivative under controlled conditions. researchgate.net

Strategies for Chemical Modification and Derivatization of IBTC Ligands

The chemical modification and derivatization of IBTC ligands are crucial for fine-tuning their chemical and physical properties for specific applications. These modifications can be introduced at several points in the synthetic pathway.

One common strategy is to use substituted thiosemicarbazides in the initial condensation reaction. acs.org By varying the substituent on the N4-position of the thiosemicarbazide, the lipophilicity and electronic properties of the resulting this compound can be systematically altered. acs.org

Another approach involves the modification of the imidazole ring itself. Functional groups can be introduced onto the imidazole core either before or after the formation of the bisthiosemicarbazone. For example, N-alkylation of the imidazole ring can be performed to introduce various alkyl or functionalized groups. organic-chemistry.org

Post-synthesis modification of the ligand is also possible. For instance, a pendant reactive group on the ligand can be used to conjugate other molecules of interest. researchgate.net This allows for the creation of more complex, multifunctional ligand systems. Derivatization can also be achieved through reactions such as silylation, which can improve the volatility of the compound for analytical techniques like gas chromatography. sigmaaldrich.comgdut.edu.cn

Considerations for Reaction Optimization and Scalability in IBTC Synthesis

Optimizing the synthesis of IBTC ligands involves a systematic investigation of various reaction parameters to maximize yield and purity while ensuring the process is efficient and scalable. beilstein-journals.org Key factors to consider include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reactants. nih.gov

Reaction Optimization: The use of high-throughput experimentation (HTE) platforms can significantly accelerate the optimization process by allowing for the rapid screening of a wide range of reaction conditions in parallel. beilstein-journals.orgprinceton.edu This approach can help identify the optimal solvent, base, and temperature for a given transformation. beilstein-journals.org For instance, the choice of solvent can have a profound impact on reaction rates and outcomes. nih.gov Computational tools and algorithms can also be employed to predict optimal reaction conditions, reducing the number of required experiments. rsc.orgnih.gov

Scalability: Scaling up a chemical synthesis from the laboratory bench to a larger production scale presents several challenges. nih.gov Reactions that work well on a small scale may behave differently in larger reactors due to issues with heat and mass transfer. Continuous-flow systems offer a potential solution to some of these scalability challenges, providing better control over reaction parameters and improving safety and efficiency. princeton.edu The direct translation of optimized batch conditions to a flow setup is an active area of research, with microscale HTE platforms being developed to simulate flow conditions and facilitate this transition. princeton.edu

A summary of key considerations for optimization and scalability is presented in the table below.

| Parameter | Optimization Considerations | Scalability Challenges |

| Solvent | Polarity, solubility of reactants and products, boiling point, green chemistry metrics. nih.gov | Changes in mixing efficiency, potential for localized "hot spots". |

| Temperature | Reaction rate vs. side product formation, stability of reactants and products. | Heat transfer limitations in large vessels. |

| Catalyst | Activity, selectivity, stability, cost, and ease of removal. | Catalyst deactivation, homogeneous vs. heterogeneous catalysis. |

| Stoichiometry | Molar ratios of reactants to maximize conversion and minimize waste. | Maintaining precise stoichiometry on a large scale. |

| Reaction Time | Achieving complete reaction without product degradation. | Longer reaction times may be required due to mixing and heat transfer limitations. |

| Purification | Crystallization, chromatography, extraction. researchgate.net | Large-scale purification can be costly and generate significant waste. |

By carefully considering these factors, the synthesis of IBTC ligands can be optimized for both laboratory-scale research and larger-scale production.

Coordination Chemistry of Imidazole Bisthiocarbohydrazone Ibtc Ligands

Coordination Modes and Binding Affinities of IBTC Ligands with Diverse Metal Ions

The interaction between IBTC ligands and metal ions is a complex interplay of various factors, including the inherent properties of the ligand and the specific metal ion involved. Understanding these interactions is fundamental to predicting the structure and reactivity of the resulting coordination compounds.

Chelation Behavior and Denticity of IBTC Ligand

The term "denticity" refers to the number of donor atoms in a single ligand that bind to the central metal ion. unacademy.com IBTC ligands are classified as polydentate, meaning they possess multiple donor sites. unacademy.comlibretexts.org The chelation behavior of a ligand, which describes the formation of two or more separate coordinate bonds with a central metal atom, is a key aspect of its coordination chemistry. unacademy.com The stability of metal complexes is often enhanced by the chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands. libretexts.orgcsbsju.edu

Influence of N-H Protons on Metal-Ligand Coordination and Hydrogen Bonding

The N-H protons of the imidazole (B134444) ring and the thiocarbohydrazone arms in IBTC ligands play a crucial role in their coordination chemistry. These protons can become more acidic upon coordination to a metal center, making them available for hydrogen bonding interactions with anions or solvent molecules. researchgate.net This interaction can significantly alter the photophysical properties of the resulting complexes. researchgate.net

Furthermore, the deprotonation of these N-H groups can be a key step in the coordination process. For example, in the presence of fluoride (B91410) ions, the N-H protons of an this compound can be captured, leading to deprotonation and the formation of hydrogen bonds. researchgate.net This ability to interact with both cations (metal ions) and anions highlights the versatile nature of IBTC ligands. The interplay between metal coordination and hydrogen bonding involving the N-H protons can lead to the formation of complex supramolecular structures. researchgate.net

Formation and Structural Diversity of IBTC Metal Complexes

The reaction of IBTC ligands with various metal salts leads to the formation of a wide range of metal complexes with diverse structures and properties.

Studies on Transition Metal Complexes (e.g., Ruthenium(II), Copper(II), Cobalt(II/III), Nickel(II), Zinc(II), Manganese(II))

IBTC and similar imidazole-based ligands have been extensively used to synthesize complexes with a variety of transition metals. These complexes exhibit a range of coordination numbers and geometries.

Ruthenium(II): Ruthenium(II) complexes featuring imidazole-based ligands have been synthesized and characterized. researchgate.netmdpi.com These complexes often exhibit interesting photophysical properties and have been studied for their potential in anion sensing. researchgate.net

Copper(II): Copper(II) complexes with ligands containing imidazole and thiosemicarbazone moieties have been prepared. ekb.egeurjchem.comresearchgate.net These complexes can adopt various geometries, including octahedral. ekb.eg

Cobalt(II/III): Cobalt complexes in both +2 and +3 oxidation states have been synthesized with related Schiff base ligands. mdpi.comekb.egeurjchem.comresearchgate.net The geometry of these complexes can vary, with octahedral being a common arrangement for Cobalt(II). ekb.eg

Nickel(II): Nickel(II) complexes with imidazole-containing ligands are well-documented. ekb.egeurjchem.comresearchgate.netfau.de Like copper and cobalt, nickel(II) often forms octahedral complexes with these types of ligands. ekb.eg

Zinc(II): Zinc(II) complexes with imidazole and thiosemicarbazone-derived ligands have been synthesized, often resulting in tetrahedral geometries. ekb.egeurjchem.com

Manganese(II): Manganese(II) complexes with related Schiff base ligands have also been reported. eurjchem.comresearchgate.net

The synthesis of these complexes typically involves the direct reaction of the ligand with a corresponding metal salt in a suitable solvent. ekb.egresearchgate.net

Lanthanide Coordination Nanoparticles Incorporating IBTC Ligands

The unique luminescent properties of lanthanide ions have led to their incorporation into coordination polymers and nanoparticles. mdpi.comrsc.org Ligands containing functional groups similar to those in IBTC, such as carboxylates and nitrogen-containing heterocycles, are used to chelate lanthanide ions, forming stable networks. mdpi.comscispace.com These materials have potential applications in biomedical imaging and sensing. scispace.com The organic ligand plays a crucial role in sensitizing the lanthanide ion's luminescence through an "antenna effect," where the ligand absorbs light and transfers the energy to the metal center. mdpi.com

Investigation of Geometric Configurations in IBTC Metal Complexes (e.g., Octahedral, Tetrahedral)

The geometric configuration of a metal complex is determined by the coordination number of the central metal ion and the nature of the ligands. numberanalytics.com Common geometries for transition metal complexes include octahedral and tetrahedral. numberanalytics.comstudysmarter.co.uk

Octahedral Geometry: This geometry arises when the central metal ion is coordinated to six ligands, resulting in bond angles of approximately 90°. studysmarter.co.uk Small ligands tend to favor the formation of octahedral complexes. studysmarter.co.uk Metal ions such as Co(II), Ni(II), and Cu(II) frequently form octahedral complexes with ligands similar to IBTC. ekb.eg

Tetrahedral Geometry: In a tetrahedral arrangement, the central metal ion is bonded to four ligands with bond angles of about 109.5°. studysmarter.co.uk This geometry is often observed with larger ligands or with specific metal ions like Zn(II). ekb.egstudysmarter.co.uk

The preference for a particular geometry can be influenced by factors such as the size of the ligand and the crystal field stabilization energy (CFSE). libretexts.org Generally, the formation of six bonds in an octahedral complex is energetically more favorable than the formation of four bonds in a tetrahedral complex. libretexts.org

Thermodynamic and Kinetic Analyses of IBTC Complex Formation

The formation of metal complexes with imidazole bisthiocarbohydrazone (IBTC) ligands is governed by both thermodynamic and kinetic factors. A comprehensive understanding of these aspects is crucial for predicting the stability, and reactivity of the resulting coordination compounds. This section delves into the thermodynamic and kinetic analyses of IBTC complex formation, exploring the driving forces and the rates of these reactions.

Research into the complexation of a novel macrocyclic diamide (B1670390) with various divalent transition metal cations revealed that the stability of the resulting complexes is influenced by both enthalpic and entropic contributions. researchgate.net For instance, the interactions with cobalt and zinc cations were found to be primarily enthalpy-driven. researchgate.net In contrast, complexation with nickel and copper ions was compensated by both enthalpy and entropy. researchgate.net This suggests that the spatial arrangement of the ligand's donor atoms is more favorable for coordination with cobalt and zinc. researchgate.net

The stability of metal complexes can be significantly influenced by the nature of the ligand. For example, the substitution of six monodentate ammonia (B1221849) ligands with three bidentate ethylenediamine (B42938) ligands in a nickel(II) complex increases the stability constant by nearly ten orders of magnitude, a phenomenon known as the chelate effect. unm.edu This effect is largely driven by a significant positive entropy change resulting from the increase in the number of molecules in the system. libretexts.org

The solvent medium also plays a critical role in the thermodynamics of complex formation. Studies on the complexation of silver(I) with monoamines in various solvents have shown that complex formation is generally enthalpy-stabilized, with the entropy term often opposing the reaction. mdpi.comuniud.it This is characteristic of the formation of covalent bonds between the metal and the ligand. mdpi.comuniud.it

Kinetic studies provide insights into the mechanism of complex formation. The rate of ligand exchange can be influenced by the strength of the metal-ligand bond. chemijournal.com Strong field ligands tend to slow down ligand exchange reactions due to the higher stability of the metal-ligand bond, which increases the activation energy for ligand dissociation. chemijournal.com Kinetic analyses, such as flash-photolysis studies, can be employed to determine the rate constants for ligand binding to different chains within a molecule and in different quaternary states. nih.gov

The table below presents thermodynamic data for the complexation of a macrocyclic diamide ligand with selected divalent metal ions in methanol (B129727) at 25°C. researchgate.net

| Metal Ion | Stability Constant (β) | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

| Co(II) | 1.80 x 10⁴ | -24.2 ± 0.1 | -28.9 ± 0.1 | -4.7 ± 0.1 |

| Ni(II) | 1.25 x 10⁴ | -23.4 ± 0.1 | -19.5 ± 0.1 | 3.9 ± 0.1 |

| Cu(II) | 2.55 x 10⁴ | -25.1 ± 0.1 | -20.6 ± 0.1 | 4.5 ± 0.1 |

| Zn(II) | 2.21 x 10⁴ | -24.8 ± 0.1 | -29.8 ± 0.1 | -5.0 ± 0.1 |

Table 1: Thermodynamic parameters for the 1:1 complexation of a macrocyclic diamide with divalent metal cations in methanol at 25°C. Data sourced from researchgate.net.

The kinetic parameters for a reaction, including the activation energy (Ea), enthalpy of activation (ΔH‡), Gibbs free energy of activation (ΔG‡), and entropy of activation (ΔS‡), can be determined using the Eyring equation. researchgate.net For the formation of the complex [Ru(CN)₅INH]³⁻, the calculated values were Ea = 49.8 kJ/mol, ΔH‡ = 47.3 kJ/mol, ΔG‡ = -8.62 kJ/mol, and ΔS‡ = 187.6 J K⁻¹ mol⁻¹. researchgate.net A low enthalpy of activation and a large negative value for the entropy of activation are often indicative of an associative mechanism. researchgate.net

Spectroscopic and Advanced Characterization of Imidazole Bisthiocarbohydrazone Ibtc Ligands and Their Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical tool that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For IBTC ligands and their metal complexes, ¹H and ¹³C NMR are particularly informative.

¹H NMR Spectroscopic Analysis of IBTC Ligands and Complexation Processes

Proton NMR (¹H NMR) spectroscopy is instrumental in characterizing the structure of IBTC ligands in solution. The chemical shifts, multiplicities, and integration of the proton signals provide a complete picture of the proton environment. In a typical ¹H NMR spectrum of an IBTC ligand, distinct signals are observed for the imidazole (B134444) ring protons and the N-H protons of the thiocarbohydrazone moieties. For instance, the imidazole protons often appear as singlets, while the N-H protons can exhibit broader signals due to proton exchange and quadrupole effects of the adjacent nitrogen atoms. rsc.orgscielo.org.zahmdb.ca

Upon complexation with a metal ion, significant changes in the ¹H NMR spectrum are observed. These changes are indicative of the coordination of the ligand to the metal center. Key observations include:

Downfield or Upfield Shifts: The chemical shifts of protons near the coordination sites, such as the N-H protons and the imidazole ring protons, can shift downfield (to higher ppm values) or upfield (to lower ppm values) upon complexation. scielo.br A downfield shift often suggests a decrease in electron density around the proton, which can be caused by the electron-withdrawing effect of the coordinated metal ion.

Broadening of Signals: The signals of protons involved in coordination can become broader. This can be due to a change in the relaxation properties of the nuclei upon complexation or due to dynamic exchange processes. nih.gov

Disappearance of N-H Proton Signals: In some cases, the signals corresponding to the N-H protons of the thiocarbohydrazone arms may disappear upon complexation. This can be attributed to the deprotonation of these acidic protons to facilitate coordination with the metal ion, particularly with ions that prefer to bind to anionic ligands. tsscience.co.krnih.govnortheastern.edu

These spectral changes provide direct evidence of ligand-metal interaction and can help in determining the coordination mode of the this compound. For example, the involvement of the thiocarbonyl sulfur and the imine nitrogen in coordination is often inferred from the significant shifts of the adjacent N-H protons.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for IBTC Ligands and Metal Complexes

| Proton | Free Ligand (Typical Range) | Metal Complex (Typical Observation) |

|---|---|---|

| Imidazole CH | 7.0 - 8.5 | Shifted downfield or upfield |

| N¹-H (Thiocarbohydrazone) | 9.0 - 11.0 | Shifted downfield or disappears |

| N²-H (Thiocarbohydrazone) | 8.0 - 9.5 | Shifted downfield or disappears |

Note: Specific chemical shifts can vary depending on the solvent, concentration, and the specific metal ion used.

¹³C NMR Spectroscopic Analysis of IBTC Ligands and Complexes

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the this compound and its complexes. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to enhance signal intensity.

The ¹³C NMR spectrum of a free this compound shows distinct resonances for each unique carbon atom, including those in the imidazole ring and the thiocarbonyl group (C=S). The chemical shift of the thiocarbonyl carbon is particularly sensitive to its electronic environment and is a key indicator of coordination. libretexts.orglibretexts.orgwisc.edu

Upon complexation with a metal ion, the following changes are commonly observed in the ¹³C NMR spectrum:

Shift of the Thiocarbonyl Carbon Signal: The most significant change often occurs in the chemical shift of the thiocarbonyl carbon. Coordination of the sulfur atom to the metal center typically leads to a downfield shift of the C=S signal, indicating a decrease in electron density at the carbon atom. preprints.org

Shifts in Imidazole Carbon Signals: The chemical shifts of the carbon atoms in the imidazole ring can also be affected by coordination, providing further evidence for the involvement of the imidazole nitrogen in metal binding. chemicalbook.com

The analysis of ¹³C NMR spectra, in conjunction with ¹H NMR data, allows for a comprehensive structural elucidation of IBTC metal complexes in solution.

Table 2: Typical ¹³C NMR Chemical Shift Ranges (δ, ppm) for IBTC Ligands

| Carbon | Typical Chemical Shift Range (ppm) |

|---|---|

| C=S (Thiocarbonyl) | 175 - 190 |

| Imidazole C2 | 135 - 145 |

| Imidazole C4/C5 | 115 - 130 |

Note: These are general ranges and can be influenced by substituents and solvent effects. libretexts.orglibretexts.orgwisc.edu

NMR Titration Studies for Quantitative Ligand-Ion Interactions

NMR titration is a powerful technique used to study the stoichiometry and stability of complexes in solution. scielo.br In a typical NMR titration experiment, the ¹H NMR spectrum of the this compound is monitored as a function of the added metal ion concentration. researchgate.netresearchgate.netresearchgate.net

By plotting the change in chemical shift (Δδ) of specific protons against the molar ratio of metal to ligand, a binding isotherm can be generated. units.it The shape of this curve provides valuable information:

Stoichiometry: A distinct inflection point in the titration curve often indicates the stoichiometry of the complex. For example, a break at a molar ratio of 0.5 would suggest the formation of a 1:2 (metal:ligand) complex, while a break at 1.0 would indicate a 1:1 complex. scielo.br

Binding Constant (Kₐ): The binding constant, which is a measure of the stability of the complex, can be determined by fitting the titration data to appropriate binding models. frontiersin.org A larger Kₐ value indicates a more stable complex.

¹H NMR titration studies have been successfully employed to demonstrate the deprotonation of the N-H protons of IBTC ligands upon interaction with anions like fluoride (B91410), followed by the formation of hydrogen bonds. tsscience.co.krnih.govnortheastern.eduresearchgate.netresearchgate.nettsscience.co.kr These studies provide quantitative insights into the thermodynamics of complex formation.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule and is highly sensitive to changes in the electronic structure upon complexation. mpg.deethz.ch It is a valuable tool for characterizing IBTC ligands and their metal complexes.

Analysis of Electronic Transitions and Band Assignments in IBTC Systems

The UV-Vis spectrum of a typical this compound in a suitable solvent exhibits several absorption bands in the ultraviolet and visible regions. These bands arise from different types of electronic transitions:

π → π Transitions:* These high-energy transitions are typically observed in the UV region and are associated with the conjugated π-systems of the imidazole ring and the thiocarbohydrazone moieties. fiveable.memckendree.edu

n → π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or sulfur atoms) to an anti-bonding π* orbital. fiveable.memckendree.edu These bands are often observed as shoulders or weaker absorptions at longer wavelengths.

Upon complexation with a metal ion, the UV-Vis spectrum of the this compound undergoes significant changes:

Shift in Absorption Bands (Bathochromic or Hypsochromic Shift): The positions of the π → π* and n → π* transitions can shift to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift). These shifts are indicative of the alteration of the ligand's electronic energy levels upon coordination. beilstein-journals.org

Appearance of New Bands: New absorption bands may appear in the spectrum of the complex. These are often assigned to:

Ligand-to-Metal Charge Transfer (LMCT) Transitions: In these transitions, an electron is excited from a ligand-based orbital to a metal-based orbital. LMCT bands are often intense and can be responsible for the vibrant colors of many transition metal complexes. solubilityofthings.comlibretexts.orguomustansiriyah.edu.iq

d-d Transitions: For transition metal complexes, weak absorptions corresponding to transitions between the d-orbitals of the metal ion may be observed in the visible region. fiveable.melibretexts.orgnumberanalytics.com

The selective chemosensing behavior of IBTC towards certain ions like F⁻ and Cu²⁺ has been studied using UV-Visible spectroscopy, where distinct colorimetric changes are observed. tsscience.co.krnih.gov For instance, the interaction with fluoride ions can lead to deprotonation and subsequent changes in the electronic structure, resulting in a noticeable color change. northeastern.eduresearchgate.netresearchgate.nettsscience.co.kr

Table 3: General UV-Vis Absorption Data for IBTC Ligands and Complexes

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|

| π → π* (Ligand) | 200 - 350 | High (10⁴ - 10⁵) |

| n → π* (Ligand) | 300 - 400 | Low to Medium (10² - 10³) |

| LMCT (Complex) | 350 - 600 | High (10³ - 10⁴) |

| d-d (Complex) | 400 - 800 | Low (10 - 10²) |

Note: The exact positions and intensities of the bands are dependent on the specific ligand, metal ion, and solvent. uomustansiriyah.edu.iqresearchgate.netmdpi.commdpi.comscielo.org.zaspectrabase.com

UV-Vis Titration for Determining Binding Constants and Stoichiometry

Similar to NMR titration, UV-Vis titration is a widely used method to determine the stoichiometry and binding constants of metal-ligand complexes. acs.orgresearchgate.netijpras.com The experiment involves monitoring the changes in the absorbance of a solution of the this compound at a specific wavelength as increasing amounts of a metal ion solution are added. nih.goviapchem.orgresearchgate.net

Stoichiometry Determination (Mole-Ratio Method or Job's Plot):

In the mole-ratio method , the absorbance is plotted against the molar ratio of the metal to the ligand. The point of inflection in the resulting curve corresponds to the stoichiometry of the complex. mckendree.edu

Job's plot (or the method of continuous variations) involves plotting the absorbance versus the mole fraction of the ligand while keeping the total concentration of the ligand and metal constant. The maximum absorbance occurs at a mole fraction that reveals the stoichiometry of the complex. acs.orgnih.gov

Binding Constant Determination (Benesi-Hildebrand Equation): For a 1:1 complex, the binding constant (Kₐ) can be calculated using the Benesi-Hildebrand equation, which relates the change in absorbance to the concentration of the added species. acs.orgrsc.org A plot of 1/ΔA versus 1/[M] (where ΔA is the change in absorbance and [M] is the metal concentration) should yield a straight line, from which Kₐ can be determined from the ratio of the intercept to the slope.

UV-Vis titration studies have been crucial in quantifying the binding affinities of IBTC ligands for various metal ions and anions, providing valuable data for the design of selective chemosensors. tsscience.co.krnih.govresearchgate.netacs.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, serves as a powerful tool for probing the molecular structure of IBTC ligands and their metal complexes. d-nb.inforesearchgate.net These complementary methods provide detailed information on the vibrational modes of functional groups and are instrumental in identifying the coordination sites upon complexation with metal ions. edinst.com

The IR and Raman spectra of IBTC ligands exhibit characteristic bands corresponding to the various functional groups present in the molecule. These include the imidazole ring, thiocarbonyl (C=S), and N-H groups. The vibrational modes of the imidazole ring are often observed in the fingerprint region of the spectra and can be sensitive to substitution and the local environment. researchgate.netnih.gov

Key functional groups and their typical vibrational frequencies in IBTC ligands are:

N-H stretching: Broad bands in the high-frequency region of the IR spectrum, typically around 3200-3400 cm⁻¹, are indicative of N-H stretching vibrations. The broadness of these bands often suggests the presence of hydrogen bonding. researchgate.net

C-H stretching: Vibrations associated with the C-H bonds of the imidazole ring and any alkyl or aryl substituents appear in the 3000-3150 cm⁻¹ region. researchgate.net

C=N stretching: The stretching vibration of the azomethine or imine group (C=N) is a crucial marker.

C=S stretching: The thiocarbonyl group gives rise to bands that are useful for tracking coordination. The S-C stretch is typically found between 700 and 800 cm⁻¹. researchgate.net

Imidazole ring vibrations: The skeletal vibrations of the imidazole ring produce a series of characteristic bands in the IR and Raman spectra. For instance, the ν(C(4)===C(5)) band in the Raman spectrum is a useful marker for the tautomeric form of the imidazole ring. nih.gov

The complementary nature of IR and Raman spectroscopy is particularly valuable. edinst.com While some vibrations are strong in the IR spectrum, others may be more prominent in the Raman spectrum, providing a more complete picture of the molecule's vibrational landscape. d-nb.infoapacwomen.ac.in

Upon complexation with a metal ion, significant changes are observed in the vibrational spectra of the this compound, providing direct evidence of coordination. researchgate.netnih.gov These changes, primarily shifts in band positions and alterations in intensity, are diagnostic for identifying the donor atoms involved in the metal-ligand bond.

Key diagnostic indicators of coordination include:

Shifts in N-H, C=N, and C=S bands: A negative shift (to lower wavenumbers) in the stretching frequencies of the C=N and C=O (if applicable) groups upon complexation indicates their involvement in coordination. researchgate.net Similarly, changes in the position and intensity of the C=S stretching vibration are indicative of the sulfur atom's participation in bonding.

Appearance of new bands: The formation of new chemical bonds between the metal and the ligand gives rise to new vibrational modes in the low-frequency region of the spectra (typically below 600 cm⁻¹). These bands are assigned to metal-nitrogen (ν(M-N)) and metal-sulfur (ν(M-S)) stretching vibrations, providing direct proof of coordination. researchgate.net The ν(M-S) band, in particular, has been shown to have a linear dependency with the mass of the M-S bond in some bis(dmit) complexes. scielo.br

For example, a downward shift of 24.07 to 30.70 cm⁻¹ in the ν(C=N) band of a ligand upon complexation strongly suggests coordination through the azomethine nitrogen. researchgate.net The appearance of new bands in the ranges of 484.73 to 627.94 cm⁻¹ and 419.54 to 433.58 cm⁻¹ can be attributed to ν(M-O) and ν(M-N) vibrations, respectively. researchgate.net

Interactive Table: Diagnostic IR Bands for this compound and a Hypothetical Metal Complex

| Functional Group | Ligand (cm⁻¹) | Complex (cm⁻¹) | Shift (cm⁻¹) | Interpretation |

| ν(N-H) | ~3300 | ~3300 | Minimal | N-H group likely not directly involved in coordination |

| ν(C=N) | ~1558 | ~1528 | -30 | Coordination through azomethine nitrogen. researchgate.net |

| ν(C=S) | ~750 | ~730 | -20 | Coordination through thiocarbonyl sulfur |

| ν(M-N) | - | ~430 | New Band | Formation of a metal-nitrogen bond. researchgate.net |

| ν(M-S) | - | ~350 | New Band | Formation of a metal-sulfur bond |

Vibrational Characterization of IBTC Functional Groups and Structural Motifs

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the fragmentation pathways of IBTC ligands and their metal complexes. chemguide.co.uk

In mass spectrometry, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). chemguide.co.uk The peak with the highest m/z value typically corresponds to the molecular ion (M⁺), providing the molecular mass of the compound. savemyexams.com

For an this compound, the mass spectrum will show a molecular ion peak corresponding to its calculated molecular weight. researchgate.net The fragmentation of the molecular ion provides valuable structural information. msu.educreative-proteomics.com The fragmentation pattern is a unique "fingerprint" of the molecule, revealing the loss of specific neutral fragments. chemguide.co.uk

When an this compound forms a complex with a metal, the mass spectrum will show a prominent peak corresponding to the molecular mass of the entire complex. researchgate.net This confirms the formation of the complex and can also reveal the stoichiometry of the metal-to-ligand ratio. For instance, a 1:1 metal-to-ligand ratio is confirmed if the molecular ion peak of the complex corresponds to the sum of the masses of one metal ion and one ligand molecule. researchgate.netuobaghdad.edu.iq

Interactive Table: Hypothetical Mass Spectrometry Data for an this compound and its Zinc Complex

| Compound | Formula | Calculated Mass (amu) | Observed m/z (Molecular Ion) | Key Fragment Ions (m/z) |

| This compound (L) | C₈H₁₀N₆S₂ | 254.34 | 254 | Fragments corresponding to loss of SH, CS, and parts of the imidazole ring. |

| [Zn(L)Cl₂] | C₈H₁₀N₆S₂ZnCl₂ | 390.62 | 390 | [M-Cl]⁺, [M-2Cl]²⁺, [L]⁺ |

Other Physicochemical Characterization Techniques

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. researchgate.net This data is crucial for verifying the empirical formula of a newly synthesized this compound or its metal complex. researchgate.net The experimentally determined percentages of C, H, and N are compared with the calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the purity and proposed structure of the compound. uobaghdad.edu.iqresearchgate.net

Interactive Table: Hypothetical Elemental Analysis Data for an this compound

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 37.78 | 37.75 |

| Hydrogen (H) | 3.96 | 3.99 |

| Nitrogen (N) | 33.04 | 33.01 |

Magnetic Susceptibility Measurements of Paramagnetic IBTC Complexes

Magnetic susceptibility measurements are a powerful tool for investigating the electronic structure of transition metal complexes, particularly those exhibiting paramagnetism due to the presence of unpaired electrons. unacademy.comhcpgcollege.edu.in The magnetic moment of a complex is directly related to the number of unpaired electrons, providing valuable information about the oxidation state and geometry of the central metal ion. unacademy.comiitk.ac.in

For paramagnetic Imidazole Bisthiocarbohydrazone (IBTC) complexes, these measurements are crucial for understanding their magnetic properties. The magnetic behavior of these complexes is influenced by factors such as the nature of the metal ion, the ligand field, and any magnetic interactions between metal centers in polynuclear complexes. aps.org

For instance, the magnetic properties of binuclear nickel(II) complexes with a di(hydroxyphenyl)imidazolate ligand were investigated using dc-magnetometry. mdpi.com The results indicated a weak antiferromagnetic interaction between the two Ni²⁺ ions. mdpi.com At 300 K, the χmT product was 2.21 cm³K/mol, close to the spin-only value for two independent Ni²⁺ ions. mdpi.com As the temperature decreased, the χmT product gradually decreased, confirming the antiferromagnetic exchange. mdpi.com

In another study, a novel manganese(II) bisthiocarbohydrazone complex was characterized. researchgate.net The product of molar susceptibility and temperature (χT) was nearly constant between 200 K and 300 K, with a room temperature value of 10.69 cm³·K·mol⁻¹. researchgate.net This value is slightly lower than the theoretical value for two isolated Mn(II) ions, suggesting weak antiferromagnetic interactions. researchgate.net

The magnetic properties of complexes can also be studied in solution using techniques like the Evans method. mdpi.com For a binuclear nickel(II) complex in methanol (B129727), the χmT product was constant over a range of temperatures, consistent with the solid-state data. mdpi.com

The table below presents magnetic susceptibility data for some representative paramagnetic IBTC and related complexes:

| Complex | Magnetic Property | Key Findings | Reference |

| [(bipy)₄Ni₂(L)]Cl | Weak Antiferromagnetic Interaction | χmT at 300 K is 2.21 cm³K/mol, decreasing at lower temperatures. | mdpi.com |

| Manganese(II) bisthiocarbohydrazone complex | Weak Antiferromagnetic Interaction | χT at room temperature is 10.69 cm³·K·mol⁻¹. | researchgate.net |

| Gd-radical complex | Ferromagnetic Gd-NO exchange | Dominant ferromagnetic exchange observed. | rsc.org |

| Dy-radical complex | Slow magnetic relaxation | Temperature-dependent nonzero out-of-phase signals. | rsc.org |

| Iron(II) complexes of 1-alkyl-2-(arylazo)imidazole | Paramagnetic | Magnetic moments consistent with low-spin d⁶ configuration. | ias.ac.in |

These findings demonstrate the utility of magnetic susceptibility measurements in characterizing the electronic and magnetic nature of IBTC complexes, providing insights into their molecular structure and the interactions between metal centers.

X-ray Crystallography for Molecular and Supramolecular Structural Elucidation

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing definitive information about the molecular and supramolecular structure of IBTC ligands and their metal complexes. ku.edunih.gov This method allows for the detailed characterization of bond lengths, bond angles, coordination geometry, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of these compounds. researchgate.netnih.gov

The application of single-crystal X-ray diffraction has been pivotal in elucidating the coordination modes of IBTC and related ligands. For example, in dioxomolybdenum(VI) complexes, the bisthiocarbohydrazone ligand was found to coordinate to the metal center as a tridentate ONS donor, with the sulfur atom, imine nitrogen, and phenolic oxygen being involved in the coordination. researchgate.net The molybdenum atom in these complexes adopts a distorted octahedral geometry. researchgate.net Similarly, in a nickel(II) complex, the bisthiocarbohydrazone ligand binds to the nickel center in a dianionic tridentate fashion through its phenolate (B1203915) O, azomethine N, and thioenolate S atoms, resulting in a distorted square planar geometry. researchgate.net

X-ray crystallography also provides insights into the supramolecular architecture of these complexes, revealing how individual molecules pack in the solid state through non-covalent interactions such as hydrogen bonding and π-π stacking. ku.edu These interactions can lead to the formation of higher-order structures like coordination polymers and metal-organic frameworks. researchgate.net For instance, the study of a manganese(II) bisthiocarbohydrazone complex revealed that the molecular packing is influenced by the nature of the included solvent molecules and is stabilized by various non-covalent interactions within the crystal lattice. researchgate.net

The structural data obtained from X-ray crystallography is often correlated with findings from other characterization techniques to provide a comprehensive understanding of the complex. For example, the non-electrolytic nature of some complexes determined by molar conductance studies is often supported by the neutral molecular structure revealed by X-ray diffraction. researchgate.net

The following table summarizes key structural features of some IBTC and related complexes determined by X-ray crystallography:

| Complex | Metal Center | Coordination Geometry | Ligand Coordination Mode | Key Structural Features | Reference |

| [MoO₂(L)R-OH] | Mo(VI) | Distorted Octahedral | Tridentate ONS donor | Symmetric bisthiocarbohydrazone coordinates through sulfur, imine nitrogen, and phenolic oxygen. | researchgate.net |

| [Ni(L)(PPh₃)] | Ni(II) | Distorted Square Planar | Dianionic tridentate (phenolate O, azomethine N, thioenolate S) | The complex crystallizes in the monoclinic space group I2/c. | researchgate.net |

| Pd(II) complexes (Pd1, Pd3) | Pd(II) | Square Planar | Tridentate (phenolic oxygen, imine nitrogen, thiol sulfur) | The complexes are diamagnetic. | researchgate.net |

| [Mn(H₂L)Cl₂] | Mn(II) | Square Pyramidal | Bidentate (thione sulfur) | The ligand coordinates through the thione sulfur atom. | researchgate.net |

| [(bipy)₄Ni₂(L)]Cl | Ni(II) | Not Specified | Not Specified | The imidazole moiety and both hydroxyl groups of the ligand are deprotonated. | mdpi.com |

Theoretical and Computational Investigations of Imidazole Bisthiocarbohydrazone Ibtc Ligand Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of many-atom systems. It is extensively used to investigate the properties of IBTC ligands and their metal complexes.

Geometry Optimization and Electronic Structure Analysis of IBTC Ligands and Complexes

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. github.io For IBTC and its derivatives, DFT calculations are employed to find the lowest energy conformation. rsc.org These calculations have shown that for related imidazole-based systems, a trans conformation is often the global minimum, while the cis conformation can be a transition state. rsc.org The choice of functional and basis set, such as B3LYP/6-311g(d,p), is crucial for obtaining accurate geometries that can be compared with experimental data, for instance, from X-ray crystallography. researchgate.net

Once the geometry is optimized, a detailed analysis of the electronic structure provides insights into the molecule's properties. This includes the distribution of electron density, the energies and shapes of molecular orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential. rsc.org For instance, analysis of the electrostatic potential can help identify regions of the molecule that are electron-rich or electron-poor, which is critical for understanding intermolecular interactions. rsc.org The electronic structure analysis of IBTC and its complexes helps in understanding their reactivity and the nature of bonding between the ligand and a metal center or other interacting species.

Elucidation of Reaction Mechanisms and Binding Pathways (e.g., Anion Sensing Mechanisms)

A significant application of DFT in the study of IBTC ligands is the elucidation of their anion sensing mechanisms. researchgate.nettsscience.co.kr Experimental studies have shown that IBTC can act as a selective chemosensor for anions like fluoride (B91410) (F⁻). researchgate.netresearchgate.nettsscience.co.kr DFT calculations have been instrumental in explaining the underlying mechanism of this recognition process. researchgate.nettsscience.co.kr

Theoretical investigations have supported a mechanism where the interaction with the fluoride anion proceeds through the deprotonation of the N-H protons of the thiocarbohydrazone moiety, followed by the formation of strong hydrogen bonds. researchgate.netresearchgate.nettsscience.co.kr The calculations can model the step-by-step process, identifying the initial capture of the anion and the subsequent proton transfer. researchgate.nettsscience.co.kr By calculating the energies of the reactants, products, and any transition states, a detailed potential energy surface for the binding process can be constructed, providing a quantitative understanding of the reaction pathway. researchgate.net This theoretical backing is crucial for validating the proposed experimental mechanisms and for designing new and improved anion sensors. rsc.orgmdpi.comsoton.ac.uk

Time-Dependent Density Functional Theory (TDDFT) Studies for Optical and Photophysical Properties

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT that allows for the study of excited-state properties, making it an invaluable tool for understanding the optical and photophysical behavior of molecules. numberanalytics.comrsc.org It is particularly useful for calculating electronic absorption and emission spectra. numberanalytics.comarxiv.orgarxiv.orgresearchgate.net

For IBTC and its complexes, TDDFT calculations have been successfully used to reproduce and interpret experimental UV-Visible absorption spectra. researchgate.netresearchgate.net These calculations can predict the energies of electronic transitions and assign them to specific molecular orbital contributions. researchgate.net For example, in the context of anion sensing, TDDFT can explain the observed colorimetric changes upon anion binding. researchgate.net The red-shifts in the absorption and emission bands observed experimentally in the presence of certain anions have been accurately reproduced by TDDFT computations. researchgate.net This theoretical validation strengthens the understanding of how anion binding perturbs the electronic structure of the IBTC ligand, leading to the observed optical response. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations of IBTC-Involving Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecular systems over time. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how IBTC ligands and their complexes behave in a solution or interacting with a biological target. nih.govnumberanalytics.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.govopenaccessjournals.com This method is crucial in drug discovery and for understanding the interactions between small molecules and biological macromolecules. researchgate.netmdpi.com

For IBTC, molecular docking can be employed to predict its binding mode within the active site of a target protein, such as an enzyme. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them. openaccessjournals.com The results of a docking study can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the this compound and the amino acid residues of the protein. For instance, molecular docking was used to predict the interaction mechanism of an IBTC-related compound with the active site of acetylcholinesterase (AChE). researchgate.net These studies provide a structural basis for the observed biological activity and can guide the design of more potent and selective inhibitors.

Computational Prediction and Validation of Spectroscopic Data

Computational methods are increasingly used to predict various types of spectroscopic data, which can then be compared with experimental results for validation. nih.govnih.gov For IBTC systems, DFT calculations are not only used for geometry and electronic structure but also for predicting vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts. researchgate.net

The comparison between calculated and experimental spectroscopic data serves as a rigorous test for the accuracy of the computational model. researchgate.net For example, a good agreement between the calculated and experimental ¹H NMR titration data for IBTC upon addition of an anion provides strong evidence for the proposed binding mode. researchgate.netresearchgate.nettsscience.co.kr Similarly, the successful prediction of UV-Vis spectra by TDDFT reinforces the understanding of the electronic transitions involved. researchgate.netresearchgate.net This synergy between computational prediction and experimental validation is a powerful approach for gaining a comprehensive understanding of the properties and behavior of this compound systems. researchgate.net

Advanced Applications of Imidazole Bisthiocarbohydrazone Ibtc Ligands in Chemical Systems

Chemosensing and Biosensing Applications (Excluding Clinical Human Trials)

Imidazole (B134444) bisthiocarbohydrazone (IBTC) ligands have emerged as versatile platforms in the development of chemosensors due to their unique structural features and ability to interact with various analytes. The imidazole moiety, with its polarized N-H proton, can act as a hydrogen bond donor, facilitating anion recognition. researchgate.net The thiocarbohydrazone framework provides additional coordination sites, making these ligands suitable for detecting both anions and cations through distinct signaling mechanisms.

Selective Anion Recognition (e.g., Fluoride (B91410), Cyanide, Sulfide (B99878), Perchlorate (B79767), Pyrophosphate)

IBTC ligands have demonstrated significant capabilities in the selective recognition of various anions, which is a focal point in supramolecular chemistry due to the vital roles anions play in biological and environmental systems. The interaction of IBTC with anions often results in a distinct colorimetric or fluorescent response, enabling visual or spectroscopic detection.

Fluoride (F⁻): The detection of fluoride ions is a well-studied application of IBTC. The interaction is characterized by a visible color change, often from yellow to orange. researchgate.net This sensing is highly selective, and the mechanism involves the deprotonation of the IBTC ligand, followed by the formation of hydrogen bonds between the N-H protons of the imidazole and the fluoride ion. researchgate.netresearchgate.net Studies supported by ¹H NMR titration have confirmed that the N1H1 and N2H2 protons of the ligand are involved in this interaction. researchgate.netresearchgate.net Theoretical investigations using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT) further corroborate these findings, indicating that the NH protons near the imine group are the first to be abstracted by the fluoride ion. researchgate.netresearchgate.netresearchgate.net

Cyanide (CN⁻), Sulfide (S²⁻), and Pyrophosphate (P₂O₇⁴⁻): IBTC-based systems have also been effective in detecting other environmentally and biologically relevant anions. Metalloreceptors incorporating IBTC have been developed for the selective detection of cyanide, sulfide, and pyrophosphate in aqueous solutions. researchgate.net These sensors can induce a visual color change, signaling the presence of the target anion. researchgate.net

Perchlorate (ClO₄⁻): The detection of perchlorate by IBTC systems often employs an indirect approach. A non-fluorescent complex of IBTC with a metal ion, such as copper (IBTC-Cu), can become fluorescently active in the presence of perchlorate ions. researchgate.netresearchgate.netresearchgate.net This "turn-on" fluorescence response provides a selective method for perchlorate detection. researchgate.net

| Anion | Typical Observation | Sensing Mechanism Component |

|---|---|---|

| Fluoride (F⁻) | Color change (e.g., yellow to orange) | Deprotonation, Hydrogen Bonding |

| Cyanide (CN⁻) | Color change | Deprotonation |

| Sulfide (S²⁻) | Color change | Deprotonation |

| Pyrophosphate (P₂O₇⁴⁻) | Color change | Deprotonation |

| Perchlorate (ClO₄⁻) | Fluorescence "turn-on" (in presence of metal complex) | Complex formation |

Transition Metal Ion Detection (e.g., Cu²⁺, Ca²⁺, Zn²⁺)

The structural framework of IBTC ligands is also well-suited for coordinating with transition metal ions, leading to applications in their detection. The stability of complexes formed between metal ions and ligands follows the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), which often explains the high affinity of many ligands for Cu²⁺. beilstein-institut.de

Copper (Cu²⁺): IBTC exhibits a selective chemosensing behavior towards copper ions (Cu²⁺), which can be monitored through colorimetric and spectroscopic techniques like UV-Visible and fluorescence studies. researchgate.netresearchgate.net The interaction between IBTC and Cu²⁺ typically leads to the formation of a stable complex, which can quench the ligand's fluorescence or alter its absorption spectrum. banglajol.info This interaction is often reversible. researchgate.netresearchgate.net Of the common divalent transition metals, Cu²⁺ often forms the strongest complexes with amino acid-like ligands. beilstein-institut.denih.gov

Calcium (Ca²⁺): IBTC has demonstrated reversible binding characteristics with calcium ions (Ca²⁺). researchgate.netresearchgate.net The interaction with Ca²⁺ can modulate the optical properties of the ligand, and this reversibility is a key feature for developing molecular switches. researchgate.net For instance, the addition of Ca²⁺ can reverse the changes induced by fluoride ions, restoring the original state of the ligand. researchgate.netresearchgate.net While transition metals often favor binding to sites like histidine, Ca²⁺ tends to associate with oxygen atoms along a peptide backbone. indiana.edu

Zinc (Zn²⁺): Similar to other divalent cations, Zn²⁺ can interact with IBTC ligands. researchgate.net The coordination environment preferred by Zn²⁺ (typically 4-6) is smaller than that of Ca²⁺ (6-8), which influences the conformation of the resulting complex. indiana.edu The detection of Zn²⁺ by IBTC-based sensors can be observed through changes in their optical properties upon complexation. researchgate.net

| Metal Ion | Coordination Preference/Interaction Note | Typical Detection Method |

|---|---|---|

| Copper (Cu²⁺) | Forms highly stable complexes, often quenching fluorescence. researchgate.netbeilstein-institut.de | Colorimetric, UV-Vis, Fluorescence Spectroscopy |

| Calcium (Ca²⁺) | Shows reversible binding; prefers coordination with oxygen atoms. researchgate.netindiana.edu | Optical property modulation |

| Zinc (Zn²⁺) | Forms stable complexes, influencing ligand conformation. researchgate.netindiana.edu | Optical property modulation |

Mechanisms of Sensing via IBTC Ligands (e.g., Deprotonation, Hydrogen Bonding, Chelation Enhanced Fluorescence)

The sensing capabilities of IBTC ligands are underpinned by several key chemical mechanisms that translate a binding event into a measurable signal.

Deprotonation: This is a primary mechanism for the detection of basic anions like fluoride and cyanide. researchgate.netpcbiochemres.com The acidic N-H proton of the imidazole ring in the this compound can be abstracted by the anion. pcbiochemres.com This deprotonation alters the electronic structure of the ligand, leading to a change in its intramolecular charge transfer (ICT) characteristics and, consequently, a visible color change. pcbiochemres.com ¹H NMR titration studies have provided strong evidence for the deprotonation of the N-H protons in the presence of fluoride ions. researchgate.netresearchgate.netresearchgate.net

Hydrogen Bonding: Hydrogen bonding plays a crucial role, often preceding or accompanying deprotonation. researchgate.netrsc.org The polarized N-H groups in the IBTC structure act as hydrogen-bond donors, forming initial interactions with electron-rich anions. researchgate.netpcbiochemres.com This interaction can be strong enough to cause a detectable signal on its own or facilitate the subsequent deprotonation. pcbiochemres.com Theoretical studies have confirmed that fluoride first interacts with the N-H protons via hydrogen bonding before deprotonation occurs. researchgate.netresearchgate.net

Chelation Enhanced Fluorescence (CHEF): This mechanism is particularly relevant for the detection of metal ions. When the this compound binds to a metal ion like Zn²⁺ or Ca²⁺, the chelation process can restrict intramolecular rotation and other non-radiative decay pathways. This rigidity enhances the fluorescence intensity of the system, resulting in a "turn-on" signal. Conversely, binding to paramagnetic ions like Cu²⁺ can lead to fluorescence quenching through energy or electron transfer from the excited fluorophore to the metal ion. The formation of a non-fluorescent IBTC-Cu complex that becomes fluorescent upon interaction with perchlorate is an example of sensing via a displacement approach that ultimately relies on fluorescence changes. researchgate.net

Development of Test Strips and Optical Sensors Utilizing IBTC-Based Systems

A significant advantage of the colorimetric changes induced by IBTC-analyte interactions is their application in creating simple, portable, and cost-effective sensing devices.

Researchers have successfully fabricated test strips based on IBTC metalloreceptors for the detection of cyanide (CN⁻), sulfide (S²⁻), and pyrophosphate (P₂O₇⁴⁻) in water. researchgate.net These test strips offer a practical solution for on-site and real-time monitoring without the need for sophisticated instrumentation. researchgate.net The principle is straightforward: the strip is coated with the IBTC-based sensor, and upon exposure to a water sample containing the target anion, a distinct color change occurs, providing a qualitative or semi-quantitative result. This development bridges the gap between laboratory research and practical field applications for environmental monitoring. researchgate.net

Molecular Logic Gates and Molecular Switching Devices

The ability of IBTC ligands to respond to multiple chemical inputs with distinct and often reversible outputs makes them excellent candidates for the construction of molecular-level computational devices. encyclopedia.pub These molecular logic gates perform Boolean operations based on chemical inputs and spectroscopic outputs. mdpi.com

Construction of NOR, OR, and INHIBITION Logic Gates Utilizing IBTC

The multi-ion detection capability of IBTC has been harnessed to design and construct several fundamental molecular logic gates. researchgate.netresearchgate.net The state of the system (e.g., high or low fluorescence) is defined as the output (1 or 0), while the presence or absence of specific ions acts as the inputs.

NOR and OR Gates: An OR logic gate produces a "1" output if at least one of its inputs is "1". A NOR gate is the inverse, producing a "1" output only when all inputs are "0". An IBTC-based system can function as an OR gate where the fluorescence output is "ON" (Output=1) in the presence of either Ca²⁺ (Input 1) or another suitable input. The same system can be configured as a NOR gate where the fluorescence is "ON" only in the absence of both fluoride and copper ions. researchgate.netresearchgate.net

INHIBITION (INH) Gate: An INHIBIT logic gate produces an output only when one input (the enabling input) is present and the other (the inhibiting input) is absent. An IBTC system can demonstrate INH logic. For example, the system might produce a high fluorescence output in the presence of Ca²⁺ (Input A = 1). However, the subsequent addition of F⁻ (Input B = 1) can quench this fluorescence, inhibiting the output. Therefore, the output is "1" only under the condition of (Input A = 1, Input B = 0). researchgate.netresearchgate.netresearchgate.net The reversible nature of the Ca²⁺/F⁻ interaction with IBTC is particularly useful for creating these switchable logic functions. researchgate.netresearchgate.net

Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| IBTC | Imidazole Bisthiocarbohydrazone |

| F⁻ | Fluoride |

| CN⁻ | Cyanide |

| S²⁻ | Sulfide |

| ClO₄⁻ | Perchlorate |

| P₂O₇⁴⁻ | Pyrophosphate |

| Cu²⁺ | Copper(II) ion |

| Ca²⁺ | Calcium(II) ion |

| Zn²⁺ | Zinc(II) ion |

| DFT | Density Functional Theory |

| TDDFT | Time-Dependent Density Functional Theory |

| ¹H NMR | Proton Nuclear Magnetic Resonance |

Reversibility and Multi-ion Detection for Molecular Switching Behavior

The unique structural features of the Imidazole Bisthiocarbohydrazone (IBTC) ligand enable it to function as a highly effective chemosensor with reversible, multi-ion detection capabilities. This behavior is crucial for the development of molecular switches and logic gates.

Detailed studies have demonstrated IBTC's selective sensing abilities, primarily for the fluoride (F⁻) and copper (Cu²⁺) ions, through various analytical methods including colorimetric changes, UV-Visible spectroscopy, and fluorescence spectra studies. Current time information in Bangalore, IN. The interaction mechanism with fluoride involves the deprotonation of the N-H protons of the ligand, followed by the formation of a hydrogen bond. Current time information in Bangalore, IN.nih.gov This process is supported by ¹H NMR titration studies, which confirm the involvement of the N1-H1 and N2-H2 protons in hydrogen bonding with the fluoride ion. Current time information in Bangalore, IN.

A noteworthy characteristic of IBTC is its capacity for reversible sensing. The interaction with fluoride can be reversed by the addition of calcium (Ca²⁺) ions, demonstrating a clear "on-off" switching capability. Current time information in Bangalore, IN.nih.gov This reversibility is a key property for creating reusable sensors and molecular switches.

Furthermore, IBTC complexes exhibit multi-ion responsiveness. For instance, the fluorescence-inactive complex formed between IBTC and Cu²⁺ can be rendered fluorescently active by introducing the perchlorate (ClO₄⁻) ion. Current time information in Bangalore, IN.nih.gov This demonstrates a secondary sensing capability, where the initial complex acts as a receptor for a different ionic species. The multi-ion detection and reversible characteristics of IBTC have been successfully harnessed to construct molecular logic gates, including NOR, OR, and INHIBIT functions, showcasing its potential in molecular-level computing. Current time information in Bangalore, IN.nih.gov

Table 1: Ion Detection and Switching Behavior of this compound

| Target Ion(s) | Detection Method(s) | Key Finding | Reversibility/Switching |

|---|---|---|---|

| Fluoride (F⁻) | Colorimetric, UV-Vis, Fluorescence, ¹H NMR | Selective binding via deprotonation and hydrogen bonding at N-H sites. Current time information in Bangalore, IN.nih.gov | Reversible upon addition of Ca²⁺ ions. Current time information in Bangalore, IN.nih.gov |

| Copper (Cu²⁺) | Colorimetric, UV-Vis, Fluorescence | Forms a fluorescence-inactive complex. Current time information in Bangalore, IN. | N/A (Forms basis for secondary sensing) |

| Perchlorate (ClO₄⁻) | Fluorescence | Induces fluorescence in the pre-formed IBTC-Cu²⁺ complex. Current time information in Bangalore, IN.nih.gov | The IBTC-Cu²⁺ complex acts as a switchable sensor for ClO₄⁻. Current time information in Bangalore, IN. |

Catalytic Applications of IBTC Metal Complexes

The versatile coordination properties of IBTC ligands, featuring both imidazole and thiocarbohydrazone moieties, make them promising candidates for designing advanced metal-based catalysts.

Homogeneous catalysis is often enhanced through metal-ligand cooperation (MLC), where the ligand is not merely a spectator but actively participates in bond-breaking and bond-forming steps of a reaction. wikipedia.orgrsc.org This cooperative action can occur through several mechanisms, including the ligand acting as a Lewis base, participating in aromatization/dearomatization cycles, or being redox non-innocent. wikipedia.orgmdpi.com

While direct studies on IBTC in MLC are emerging, the structural components of IBTC are well-represented in established cooperative catalytic systems. Ligands containing imidazole and related N-heterocyclic groups are known to facilitate catalysis by stabilizing metal centers and participating in proton transfer or hydrogen bonding interactions. mdpi.com Similarly, thiosemicarbazone and related thiocarbohydrazone ligands can bind to metals in multiple denticities and redox states, making them ideal for MLC. For example, a nickel(II) complex with a related bisthiocarbohydrazone ligand, 1,5-bis(salicylidene)thiocarbohydrazone, has been shown to be active in catalyzing aryl-aryl coupling reactions, where the ligand's electronic properties are crucial. researchgate.net The combination of a proton-responsive imidazole ring and a redox-active thiocarbohydrazone backbone in IBTC provides a built-in bifunctional system ripe for exploitation in MLC, potentially enabling complex multi-electron transformations with earth-abundant 3d metals. nih.gov

The structure of the this compound is expected to significantly influence both the activity and selectivity of its metal complexes in catalysis. The selectivity in metal-catalyzed reactions can be finely tuned by modifying the steric and electronic properties of the coordinating ligands. rsc.orgresearchgate.net

Research on analogous systems provides insight into IBTC's potential influence. In complexes with imidazole-containing ligands used for styrene (B11656) oxidation, catalytic activity was found to be dependent on the nature of co-ligands, which alters the electronic environment of the metal center. mdpi.com For heterogeneous catalysts involving imidazole derivatives supported on silica (B1680970) for formic acid dehydrogenation, both high activity (Turnover Frequency, TOF) and stability (Turnover Number, TON) were achieved, underscoring the ligand's role in creating a robust catalytic system. mdpi.com Furthermore, studies on dioxomolybdenum(VI) complexes with a symmetric bisthiocarbohydrazone ligand demonstrated their efficacy as homogeneous catalysts for sulfoxidation reactions. researchgate.net

These examples highlight that the this compound can influence catalysis in several ways:

Electronic Effects: The electron-donating properties of the imidazole and thioamide groups can modulate the redox potential of the metal center, making it more suitable for specific catalytic cycles.

Steric Effects: The geometry of the this compound can control substrate access to the metal center, thereby enhancing selectivity for specific products.

Substrate Activation: The N-H groups on the imidazole and hydrazone components can participate in hydrogen bonding, helping to bind and activate substrates near the metallic active site.

Table 2: Catalytic Applications of Structurally Related Ligand-Metal Complexes

| Ligand Type | Metal | Reaction Catalyzed | Role/Influence of Ligand |

|---|---|---|---|

| Bisthiocarbohydrazone | Nickel(II) | Aryl-aryl coupling | Stabilizes the metal center; electronic properties are key to catalytic activity. researchgate.net |

| Bisthiocarbohydrazone | Molybdenum(VI) | Sulfoxidation | Forms an effective homogeneous catalyst for selective oxidation. researchgate.net |

| Imidazole Derivatives | Iron(II) | Formic acid dehydrogenation | Creates a stable and highly active heterogeneous catalyst. mdpi.com |

| Imidazole | Cobalt(II), Copper(II), Zinc(II) | Styrene oxidation | Influences catalytic activity in conjunction with co-ligands. mdpi.com |

Exploration of IBTC as a Ligand in Homogeneous Catalysis via Metal-Ligand Cooperation

Applications in Materials Science and Supramolecular Chemistry

The this compound, with its multiple coordination sites and hydrogen bonding capabilities, is an exemplary building block for constructing complex supramolecular architectures and functional materials.

Coordination polymers (CPs) are materials formed by the self-assembly of metal ions and multitopic organic ligands. core.ac.uk The design of CPs with specific topologies and properties relies heavily on the geometry and functionality of the ligand. The this compound is well-suited for this purpose due to its bis-bidentate potential, arising from the two imidazole units and the thiocarbohydrazone backbone.

The synthesis of CPs often employs solvothermal or hydrothermal methods. ekb.eg Research on analogous systems demonstrates the utility of imidazole-based ligands in forming a variety of CP structures. For instance, flexible bis-imidazole ligands have been used to create 2D and 3D coordination polymers with Zn(II) and Cd(II). mdpi.com The use of imidazole derivatives with Fe(II) has yielded both 1D chain structures and 2D Hofmann-like layers, with the final dimensionality being controlled by the stoichiometry and the steric bulk of the imidazole substituent. mdpi.com Similarly, semi-flexible imidazole-based urea (B33335) ligands have been used to construct 1D and 2D zinc-dicarboxylate CPs, where the final structure is dependent on the co-ligand and the solvent used during synthesis. rsc.org Given these precedents, IBTC is a prime candidate for generating novel CPs with potentially interesting magnetic, porous, or catalytic properties.

Self-assembly is the spontaneous organization of components into ordered structures, driven by non-covalent interactions. The this compound contains all the necessary features for predictable self-assembly processes. The imidazole rings provide well-defined directional coordination sites for metal ions, while the N-H and C=S groups of the thiocarbohydrazone backbone offer sites for hydrogen bonding.

Studies on related thiocarbohydrazones have shown their ability to self-assemble with nickel(II) ions to form discrete, thermodynamically stable tetranuclear molecular squares. mdpi.com This process is highly specific, generating a single supramolecular species. mdpi.com Likewise, the self-assembly of ruthenium(II) acceptors with ditopic imidazole-based donors has led to the selective formation of tetranuclear rectangular metallacycles and hexanuclear trigonal prismatic cages. mdpi.com The process can exhibit self-organization, where mixtures of different but complementary ligands and metals exclusively form specific, well-defined heteroleptic structures rather than a statistical mixture of products. nih.govrsc.org The combination of metal-coordination sites on the imidazoles and hydrogen-bonding capabilities of the thiocarbohydrazone linker makes IBTC a powerful tool for designing complex, functional supramolecular systems.

Metal-Organic Frameworks (MOFs) Incorporating IBTC (e.g., Lanthanide-IBTC NMOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic molecules, known as ligands. The use of lanthanide ions as the metal nodes in these frameworks results in Lanthanide-MOFs (Ln-MOFs), which exhibit unique physicochemical properties due to the characteristics of lanthanide elements, such as high coordination numbers, strong spin-orbital coupling, and distinctive luminescence. frontiersin.org The incorporation of specific organic ligands, such as imidazole bisthiocarbohydrazone (IBTC), can lead to the formation of functional materials with tailored properties.

The synthesis of nanoscale Metal-Organic Frameworks (NMOFs) often involves methods like microemulsion or surfactant-mediated hydrothermal techniques to control particle size and morphology. nih.gov For instance, lanthanide-based NMOFs have been synthesized by reacting a lanthanide salt (e.g., LnCl₃) with an organic linker in a microemulsion system. nih.gov This approach allows for the creation of uniformly sized nanostructures, such as nanorods or nanoplates. nih.gov The morphology and size of these NMOFs can be tuned by adjusting reaction conditions, like the water-to-surfactant ratio. nih.gov While specific examples detailing the synthesis of Lanthanide-IBTC NMOFs are not prevalent in the reviewed literature, the synthesis of Ln-MOFs with other polycarboxylate ligands, such as 1,3,5-benzenetricarboxylic acid (BTC), is well-documented. mdpi.com These syntheses demonstrate the principle of self-assembly between lanthanide ions and multidentate organic ligands to form three-dimensional open frameworks. mdpi.com

The properties of these lanthanide-based NMOFs are of significant interest for various applications. The crystalline nature of NMOFs allows for a precise understanding of their structure-property relationships. nih.gov A key feature of Ln-MOFs is their luminescence, where the organic ligand can act as an "antenna," absorbing light and transferring the excitation energy to the lanthanide ions. nih.govnih.gov This process results in the characteristic sharp emission bands of the lanthanide ions, such as the red emission from Eu³⁺ and green from Tb³⁺. nih.govmdpi.com These luminescent properties make Ln-NMOFs promising candidates for applications in chemical sensing, biological imaging, and the creation of color-tunable and white-light emitting materials. frontiersin.orgnih.govspringerprofessional.de The porous nature of these frameworks also makes them suitable for gas storage and separation, as well as catalysis. frontiersin.org

Biological Activity Research of IBTC Ligands and Complexes (Excluding Clinical Trials)

Investigation of Antifungal Activity of IBTC-based Compounds

Thiosemicarbazones, a class of compounds closely related to imidazole bisthiocarbohydrazone (IBTC), and their metal complexes have been extensively studied for their potential as antifungal agents against a wide range of pathogenic fungi. nih.gov Research has demonstrated that these compounds can exhibit significant fungistatic activity, which is often enhanced upon coordination with a metal ion. nih.govajchem-b.com

Studies have evaluated the antifungal efficacy of these compounds against various fungal strains, including species of Candida, Aspergillus, and Trichophyton. nih.govmdpi.com The activity is typically quantified by the minimum inhibitory concentration (MIC), which represents the lowest concentration of the compound that inhibits visible fungal growth. frontiersin.org A review of numerous thiosemicarbazone derivatives and their metal complexes revealed that copper(II) and zinc(II) complexes generally display the highest antifungal activity. nih.gov However, some fungal strains, such as Aspergillus niger, have shown considerable resistance to many of these compounds. nih.gov